molecular formula C13H23NO4 B176789 Methyl cis-4-(boc-amino)cyclohexanecarboxylate CAS No. 146307-51-9

Methyl cis-4-(boc-amino)cyclohexanecarboxylate

Cat. No.: B176789
CAS No.: 146307-51-9
M. Wt: 257.33 g/mol
InChI Key: RKOQMDUDKCMVFW-UHFFFAOYSA-N
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Description

Methyl cis-4-(boc-amino)cyclohexanecarboxylate is a chemical compound with the molecular formula C₁₃H₂₃NO₄ and a molecular weight of 257.33 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl cis-4-(boc-amino)cyclohexanecarboxylate can be synthesized through a multi-step process involving the protection of the amino group and esterification of the carboxylic acid group. The synthesis typically starts with the cyclohexanecarboxylic acid, which undergoes a series of reactions to introduce the tert-butoxycarbonyl (boc) protecting group and the methyl ester group .

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Esterification: The carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl cis-4-(boc-amino)cyclohexanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl cis-4-(boc-amino)cyclohexanecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl cis-4-(boc-amino)cyclohexanecarboxylate involves its reactivity towards various chemical reagents. The boc-protected amino group can be selectively deprotected under acidic conditions, allowing for further functionalization. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can participate in various biochemical pathways .

Comparison with Similar Compounds

Methyl cis-4-(boc-amino)cyclohexanecarboxylate can be compared with similar compounds such as:

This compound stands out due to its unique cis configuration, which influences its reactivity and makes it suitable for specific synthetic applications .

Properties

IUPAC Name

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-10-7-5-9(6-8-10)11(15)17-4/h9-10H,5-8H2,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKOQMDUDKCMVFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80591325
Record name Methyl 4-[(tert-butoxycarbonyl)amino]cyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146307-51-9
Record name Methyl 4-[(tert-butoxycarbonyl)amino]cyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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